N,N-dimethyl-2-phenylpyridin-4-amine
Description
N,N-Dimethyl-2-phenylpyridin-4-amine (dmappy) is a pyridine-based compound featuring a dimethylamino group at the 4-position and a phenyl substituent at the 2-position of the pyridine ring. It is synthesized via a two-step process involving condensation and purification by silica gel column chromatography, yielding a white solid with an 83% yield . This compound has garnered attention in materials science, particularly as a cyclometalating ligand in phosphorescent iridium(III) complexes for organic light-emitting diodes (OLEDs). Its electron-donating dimethylamino group enhances the ligand’s ability to stabilize metal centers and tune photophysical properties, making it critical for achieving high-efficiency greenish-blue emissions .
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N,N-dimethyl-2-phenylpyridin-4-amine |
InChI |
InChI=1S/C13H14N2/c1-15(2)12-8-9-14-13(10-12)11-6-4-3-5-7-11/h3-10H,1-2H3 |
InChI Key |
QDMBFORVKQQLKR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The Buchwald-Hartwig cross-coupling is a palladium-catalyzed method for forming C–N bonds, widely employed for synthesizing aryl amines. For N,N-dimethyl-2-phenylpyridin-4-amine, this method involves coupling 4-chloro-2-phenylpyridine with dimethylamine under catalytic conditions.
Typical Procedure (Adapted from)
-
Substrates : 4-Chloro-2-phenylpyridine (1.0 equiv), dimethylamine hydrochloride (1.2 equiv).
-
Catalyst : Dichlorobis(triphenylphosphine)palladium(II) (5 mol%).
-
Ligand : Xantphos (10 mol%).
-
Base : Sodium tert-butoxide (2.0 equiv).
-
Solvent : Toluene (anhydrous).
-
Conditions : Reflux under nitrogen for 8–12 hours.
-
Workup : Aqueous extraction, column chromatography (ethyl acetate/hexane).
Key Optimizations
Mechanistic Insights
The Pd(0)/Pd(II) cycle facilitates oxidative addition of the chloroarene, followed by transmetallation with the amine. Steric hindrance from the 2-phenyl group necessitates bulky ligands to prevent catalyst deactivation.
Nucleophilic Substitution Using DMF
Reaction Overview
This method leverages DMF as both solvent and dimethylamine source, enabling a one-step synthesis from 4-chloro-2-phenylpyridine. The approach is cost-effective and avoids handling gaseous dimethylamine.
Key Optimizations
Mechanistic Insights
DMF undergoes hydrolysis to generate dimethylamine in situ, which acts as the nucleophile. The chloroarene undergoes SNAr substitution, facilitated by electron-withdrawing effects of the pyridine ring.
Multi-Step Synthesis via Suzuki Coupling and Dimethylation
Reaction Overview
This route constructs the pyridine core via Suzuki-Miyaura coupling, followed by dimethylation of a primary amine intermediate.
Advantages
-
Modularity : Permits introduction of substituents on the phenyl or pyridine rings.
-
Purity : Avoids regioisomeric byproducts common in direct amination.
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Buchwald-Hartwig | 68–82% | High | Moderate | >95% |
| DMF Nucleophilic Substitution | 74–89% | Low | High | 90–93% |
| Suzuki/Dimethylation | 78–84% | Moderate | High | >98% |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-phenylpyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines.
Substitution: It participates in nucleophilic substitution reactions due to its enhanced nucleophilicity.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
N,N-dimethyl-2-phenylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in esterification, acylation, and other organic transformations.
Biology: It is employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It finds applications in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-dimethyl-2-phenylpyridin-4-amine exerts its effects involves its role as a nucleophilic catalyst. The compound activates electrophiles through nucleophilic attack, facilitating various chemical transformations. Its molecular targets include carbonyl compounds and other electrophilic species, and it operates through pathways involving nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Table 2: Photophysical Data for dmappy- and EtOppy-Based Ir(III) Complexes
| Complex | Ligands | Emission Max (nm) | Quantum Yield (Φ) | External Quantum Efficiency (EQE) |
|---|---|---|---|---|
| Ir1 | (dmappy)2Ir(fppz) | 470 | 0.65 | 29.3% |
| Ir2 | (dmappy)2Ir(taz) | 490 | 0.58 | 27.8% |
| Ir3 | (EtOppy)2Ir(fppz) | 480 | 0.55 | 25.1% |
| Ir4 | (EtOppy)2Ir(taz) | 500 | 0.50 | 23.6% |
Key Findings :
- dmappy complexes exhibit superior quantum yields and EQEs due to enhanced electron-donating capacity.
- The ancillary ligand (fppz vs. taz) further modulates emission wavelengths, with fppz providing better rigidity and stability.
Q & A
Q. Basic
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., dimethylamino vs. pyridine proton shifts).
- Mass Spectrometry (HRMS) : Validates molecular weight and detects methylation by-products.
- X-ray Crystallography : Resolves bond angles and confirms regiochemistry in crystalline forms .
- Computational Tools : Gaussian or ORCA for optimizing geometry and simulating vibrational spectra.
What strategies mitigate by-product formation during the synthesis of this compound derivatives?
Q. Advanced
- Stepwise Methylation : Use controlled stoichiometry of methylating agents (e.g., 2 eq. CHI) to prevent over-alkylation.
- Protecting Groups : Temporarily block reactive pyridine nitrogen with Boc groups before amine methylation.
- Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity in biphasic systems .
Post-synthetic analysis via TLC and GC-MS ensures reaction progression.
How does steric hindrance from the phenyl and dimethylamino groups affect coordination chemistry in this compound-based complexes?
Advanced
The phenyl group at the 2-position and dimethylamino group at the 4-position create a bulky ligand environment , which:
- Limits ligand flexibility, favoring octahedral geometry in Ir(III) complexes.
- Reduces intermolecular quenching in OLEDs by preventing π-π stacking.
Single-crystal XRD and variable-temperature NMR can elucidate steric effects on coordination dynamics .
What are the limitations of this compound in high-temperature applications, and how can they be addressed?
Advanced
The compound’s thermal stability is limited by N–CH bond cleavage above 250°C. Solutions include:
- Derivatization : Introducing electron-withdrawing substituents (e.g., CF) to strengthen bonds.
- Encapsulation : Embedding in metal-organic frameworks (MOFs) to shield from thermal degradation.
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for stability profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
